molecular formula C38H46O7 B1662406 acetyl Podocarpic acid anhydride CAS No. 344327-48-6

acetyl Podocarpic acid anhydride

Cat. No. B1662406
M. Wt: 614.8 g/mol
InChI Key: OUJQRQRBNRGQTC-SPGSYPTKSA-N
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Description

Acetyl podocarpic acid anhydride is a potent, semisynthetic liver X receptor (LXR) agonist derived from extracts of the mayapple . It has the potential to be useful for the prevention and research of atherosclerosis, especially in the context of low HDL levels .


Chemical Reactions Analysis

Acid anhydrides, such as acetyl podocarpic acid anhydride, are highly reactive to nucleophilic attack . They undergo many of the same reactions as acid chlorides, including reactions with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Diagnostic Tools in Metabolic Profiling

Acetyl podocarpic acid anhydride has been employed in enhancing the nuclear magnetic resonance spectra of biomolecules. This has significant implications in metabolic profiling, aiding in identifying biomarkers with clinical significance. The high reactivity of acetic anhydride with amino groups enables rapid tagging of molecules like amino acids, thus facilitating better spectroscopic methods for obtaining critical clinical information through metabolic evaluations (Wilson et al., 2009).

Liver X Receptor Agonists for Atherosclerosis Treatment

In the context of atherosclerosis treatment, podocarpic acid anhydride has shown promise as a potent agonist for Liver X receptors. These receptors play a crucial role in regulating cholesterol metabolism, and podocarpic acid anhydride derivatives have been identified as effective in this domain, potentially offering new avenues for atherosclerosis therapy (Liu et al., 2005).

Conversion to Diterpenoid Alkaloids

Research has explored the conversion of podocarpic acid to atisine, a diterpenoid alkaloid. This process involves the creation of dienes reacting with maleic anhydride, leading to crystalline adducts with potential applications in various chemical syntheses (Girotra & Zalkow, 1965).

In Vitro Labeling of Proteins and Viruses

Acetic anhydride, a component related to acetyl podocarpic acid anhydride, has been used for in vitro labeling of proteins and viruses. This process aids in studies of protein structure, molecular weight calibration, and understanding viral morphology and density (Montelaro & Rueckert, 1975).

Enhancing Physicochemical Properties of Starch

Acetylation, which involves acetic anhydride, is used to modify starch, enhancing its physicochemical properties. This method has been applied to sago starch, demonstrating how acetylation can optimize its characteristics for various applications (Rahim et al., 2022).

Oil Sorption-Active Materials Production

Sugarcane bagasse, esterified with acetic anhydride, has been used for producing oil sorption-active materials. This innovative approach enhances the hydrophobic properties of bagasse, making it a viable alternative for oil spill cleanup, replacing non-biodegradable materials (Sun, Sun, & Sun, 2004).

Future Directions

Acetyl podocarpic acid anhydride has potential therapeutic applications in the treatment of atherosclerosis due to its role as an LXR agonist . It could be used as a positive control for testing other LXR agonists .

properties

IUPAC Name

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJQRQRBNRGQTC-SPGSYPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetyl Podocarpic acid anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Liu, S Chen, J Dropinski, L Colwell, M Robins… - Bioorganic & medicinal …, 2005 - Elsevier
… In a previous recent account, we reported the identification of acetyl podocarpic acid anhydride (1) and imide dimer (2) as potent agonists of LXR α and β receptors.9, 10 Monomeric …
Number of citations: 37 www.sciencedirect.com
SB Singh, JG Ondeyka, W Liu, S Chen, TS Chen… - Bioorganic & medicinal …, 2005 - Elsevier
… We recently reported biological characterization of acetyl podocarpic acid anhydride (APD, 4). APD exhibited potent binding activities against LXRα and β receptors (EC 50 …
Number of citations: 43 www.sciencedirect.com
SB Singh, JG Ondeyka, W Liu, S Chen, TS Chen, X Li…
Number of citations: 0
H Jayasuriya, KB Herath, JG Ondeyka… - Journal of natural …, 2005 - ACS Publications
… We recently reported the discovery and characterization of the potent LXR agonist activity of acetyl podocarpic acid anhydride (13) and related dimeric derivatives. The monomeric …
Number of citations: 75 pubs.acs.org
W Liu, S Chen, J Dropinski, L Colwell, M Robins… - Bioorg. Med. Chem. Lett, 2005
Number of citations: 0
B Wang, F Ndayisenga, G Zhang, Z Yu - GCB Bioenergy, 2021 - Wiley Online Library
… Simultaneously, the heterocyclic aromatic compounds such as 26, 27-dinorcholecalciferol, acetyl podocarpic acid anhydride, 24, 25-dihydroosterol, 6alpha-hydroxycortisol to …
Number of citations: 4 onlinelibrary.wiley.com
M Pascual-García, AF Valledor - Archivum immunologiae et therapiae …, 2012 - Springer
… natural products, several synthetic or semi-synthetic compounds have been developed that show agonistic properties toward LXRs, as, for example, acetyl podocarpic acid anhydride …
Number of citations: 56 link.springer.com
K Maxey - chemie-brunschwig.ch
Orders are accepted by telephone, fax, mail, e-mail, or via the Cayman Chemical website. We will accept telephone orders Monday through Friday from 8 AM to 6 PM EST. All orders …
Number of citations: 4 www.chemie-brunschwig.ch

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